molecular formula C18H28N2O3S B12714762 4-Dodecyl-3-sulphonatobenzenediazonium CAS No. 94160-09-5

4-Dodecyl-3-sulphonatobenzenediazonium

Cat. No.: B12714762
CAS No.: 94160-09-5
M. Wt: 352.5 g/mol
InChI Key: UVAVRRTWWLTJOO-UHFFFAOYSA-N
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Description

4-Dodecyl-3-sulphonatobenzenediazonium is a chemical compound with the molecular formula C18H28N2O3S. It is a member of the diazonium salts family, which are known for their versatility in organic synthesis. This compound is particularly interesting due to its unique structure, which includes a dodecyl chain and a sulphonate group attached to a benzenediazonium core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dodecyl-3-sulphonatobenzenediazonium typically involves the diazotization of 4-dodecyl-3-sulphonatobenzenamine. The process begins with the nitration of dodecylbenzene to form dodecylbenzenesulfonic acid, which is then reduced to dodecylbenzenesulfonamide. This intermediate is further diazotized using sodium nitrite and hydrochloric acid under cold conditions to yield the desired diazonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Dodecyl-3-sulphonatobenzenediazonium undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the diazonium group is replaced by other nucleophiles.

    Coupling Reactions: It can couple with phenols and amines to form azo compounds, which are valuable in dye synthesis.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.

    Coupling: Phenols or amines in alkaline conditions are typically used.

    Reduction: Sodium sulfite or stannous chloride can be employed.

Major Products

    Substitution: Halogenated benzenesulfonates.

    Coupling: Azo dyes.

    Reduction: Dodecylbenzenesulfonamide.

Scientific Research Applications

4-Dodecyl-3-sulphonatobenzenediazonium has several applications in scientific research:

    Chemistry: Used in the synthesis of azo dyes and other complex organic molecules.

    Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 4-Dodecyl-3-sulphonatobenzenediazonium involves its ability to form reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of stable products like azo compounds. The sulphonate group enhances the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    4-Dodecylbenzenesulfonic acid: Similar in structure but lacks the diazonium group.

    Sodium dodecylbenzenesulfonate: A widely used surfactant with a similar alkyl chain and sulfonate group but no diazonium functionality.

Uniqueness

4-Dodecyl-3-sulphonatobenzenediazonium is unique due to its combination of a long alkyl chain, a sulphonate group, and a diazonium group. This combination imparts distinct chemical reactivity and solubility properties, making it valuable in various applications .

Properties

CAS No.

94160-09-5

Molecular Formula

C18H28N2O3S

Molecular Weight

352.5 g/mol

IUPAC Name

5-diazonio-2-dodecylbenzenesulfonate

InChI

InChI=1S/C18H28N2O3S/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17(20-19)15-18(16)24(21,22)23/h13-15H,2-12H2,1H3

InChI Key

UVAVRRTWWLTJOO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(C=C(C=C1)[N+]#N)S(=O)(=O)[O-]

Origin of Product

United States

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